molecular formula C13H10 B1339924 1-(Prop-2-yn-1-yl)naphthalene CAS No. 20009-31-8

1-(Prop-2-yn-1-yl)naphthalene

Cat. No.: B1339924
CAS No.: 20009-31-8
M. Wt: 166.22 g/mol
InChI Key: BLKFTGZCXNIAHO-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)naphthalene is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure incorporates a naphthalene ring system and a terminal alkyne group, making it a crucial intermediate for the construction of more complex molecules via metal-catalyzed coupling reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry." This reaction is widely used to create 1,2,3-triazole linkages for developing pharmaceutical candidates and biochemical probes. The naphthalene moiety can contribute to potential biological activity by interacting with hydrophobic pockets in enzymes or receptors. Researchers utilize this compound in projects such as the design and synthesis of new molecular hybrids with potential antiproliferative properties, where it serves as a scaffold to connect active pharmacophores. This product is strictly for research applications in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-5,7-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKFTGZCXNIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558041
Record name 1-(Prop-2-yn-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20009-31-8
Record name 1-(Prop-2-yn-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1 Prop 2 Yn 1 Yl Naphthalene

Reactions of the Propargyl Functional Group

The propargyl group, characterized by a methylene (B1212753) bridge connected to an alkynyl group, is a versatile functional handle for the elaboration of the 1-(prop-2-yn-1-yl)naphthalene scaffold.

Cycloaddition Reactions of the Alkyne Moiety

The carbon-carbon triple bond of the alkyne is a key site for cycloaddition reactions, enabling the construction of various cyclic and heterocyclic systems.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions. organic-chemistry.orglabinsights.nllumiprobe.comnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, such as the one present in this compound, to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The use of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate and controls the regioselectivity, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. organic-chemistry.orgwikipedia.orgnih.gov

ReactantsCatalystProductKey Features
This compound, Organic AzideCopper(I)1,4-Disubstituted 1,2,3-triazoleHigh yield, High regioselectivity, Mild conditions, Wide functional group tolerance

This table summarizes the key aspects of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving this compound.

The [2+2+2] cycloaddition is a powerful method for the synthesis of six-membered rings, particularly substituted benzenes and naphthalenes. nih.gov This reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units or the co-cyclotrimerization of an alkyne with other unsaturated components like alkenes or nitriles. Rhodium complexes are commonly employed as catalysts for these transformations. nih.govresearchgate.netnih.gov

In the context of this compound, the terminal alkyne can participate as one of the components in a [2+2+2] cycloaddition. For instance, co-cyclotrimerization with two other alkyne molecules would lead to the formation of a highly substituted benzene (B151609) ring attached to the naphthalene (B1677914) core. This strategy provides a convergent and atom-economical route to complex aromatic systems. The regioselectivity of the cycloaddition can often be controlled by the choice of catalyst and the electronic and steric properties of the reacting partners.

Recent advancements have demonstrated the use of electrochemical rhodium-catalyzed C-H cyclodimerization of alkynes for the direct construction of functionalized naphthalenes. nih.gov Furthermore, rhodium(III)-catalyzed double C-H functionalization of arenes with alkynes has been developed for the synthesis of larger condensed aromatic systems. researchgate.net

ReactantsCatalystProductKey Features
This compound, 2 x AlkyneRhodium ComplexSubstituted Benzene adducted to NaphthaleneAtom-economical, Convergent synthesis of complex aromatics
This compound, Di-yneRhodium ComplexFused Polycyclic Aromatic SystemAccess to larger condensed ring systems

This table illustrates the utility of [2+2+2] cycloaddition reactions involving this compound for the synthesis of complex aromatic compounds.

Beyond the well-known azide-alkyne cycloaddition, the alkyne moiety in this compound can participate in other 1,3-dipolar cycloaddition reactions with various 1,3-dipoles. wikipedia.orgmdpi.com These reactions provide access to a wide range of five-membered heterocyclic rings. wikipedia.org

One important class of 1,3-dipoles are nitrones, which react with alkynes to form isoxazolines. rsc.orgwikipedia.org The nitrone-alkyne cycloaddition can be a powerful tool for the synthesis of complex molecules, and the regioselectivity is often controlled by the frontier molecular orbitals of the reacting species. wikipedia.org Another example is the reaction with nitrile oxides, which yields isoxazoles.

Furthermore, the synthesis of pyrazoles can be achieved through the cycloaddition of diazo compounds or other related 1,3-dipoles with the alkyne functionality. researchgate.netmdpi.comorganic-chemistry.org The specific reaction conditions and the nature of the 1,3-dipole will determine the structure and substitution pattern of the resulting heterocyclic ring. These reactions significantly expand the synthetic utility of this compound as a building block for diverse heterocyclic structures. nih.gov

1,3-DipoleResulting Heterocycle
NitroneIsoxazoline
Nitrile OxideIsoxazole
Diazo CompoundPyrazole

This table showcases various 1,3-dipolar cycloaddition reactions of the alkyne in this compound and the corresponding five-membered heterocyclic products.

Isomerization Reactions of the Propargyl Group to Allenes and Related Isomers

Propargyl groups, such as the one in this compound, can undergo isomerization to form allenic structures. organic-chemistry.orgrsc.org This transformation, often catalyzed by bases or transition metals, involves a formal 1,3-hydrogen shift. nih.gov The resulting allene (B1206475), 1-(propa-1,2-dien-1-yl)naphthalene, is a valuable synthetic intermediate itself, containing two adjacent double bonds.

The equilibrium between the propargyl and allenyl isomers can be influenced by the reaction conditions and the substitution pattern of the molecule. nih.gov In some cases, the isomerization can proceed further to generate a conjugated diene system. The ability to access these different isomeric forms from a single precursor adds to the synthetic versatility of this compound. Allenes are known to participate in a variety of reactions, including cycloadditions and nucleophilic additions, providing further avenues for molecular elaboration. organic-chemistry.orgrsc.org

Isomerization ProductKey Structural Feature
1-(Propa-1,2-dien-1-yl)naphthaleneCumulated double bonds (C=C=C)
Conjugated DieneAlternating double and single bonds

This table highlights the isomeric structures accessible from this compound through isomerization reactions.

Functionalization via Oxidation and Reduction of the Alkyne Linkage

The alkyne linkage in this compound can be selectively functionalized through oxidation and reduction reactions.

Oxidation: The triple bond can be oxidized to various carbonyl-containing functionalities. For example, ozonolysis followed by a reductive workup can cleave the triple bond to yield a carboxylic acid. Other oxidizing agents can lead to the formation of α-diketones. The specific outcome of the oxidation depends on the reagents and reaction conditions employed.

Reduction: The alkyne can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation using specific catalysts allows for controlled reduction. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will typically yield the corresponding cis-alkene, 1-(prop-2-en-1-yl)naphthalene. In contrast, reduction with sodium in liquid ammonia (B1221849) (Birch reduction) generally affords the trans-alkene. Complete reduction to the corresponding alkane, 1-propylnaphthalene, can be achieved using more vigorous hydrogenation conditions, such as palladium on carbon with a hydrogen atmosphere.

These functionalization reactions provide access to a range of naphthalene derivatives with different saturation levels and oxygen-containing functional groups, further expanding the chemical space accessible from this compound.

Reaction TypeReagent/CatalystProduct
OxidationOzonolysis, then reductive workupNaphthalene-1-acetic acid
Partial Reduction (cis)H₂, Lindlar's catalyst1-(Prop-2-en-1-yl)naphthalene (cis)
Partial Reduction (trans)Na, liquid NH₃1-(Prop-2-en-1-yl)naphthalene (trans)
Full ReductionH₂, Pd/C1-Propylnaphthalene

This table summarizes the outcomes of various oxidation and reduction reactions on the alkyne functionality of this compound.

Reactivity Profile of the Naphthalene Ring in Propargyl Naphthalene Derivatives

The naphthalene ring system in this compound is susceptible to various transformations, with the propargyl substituent influencing the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Patterns in Alkyne-Substituted Naphthalenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic compounds. In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediates.

The prop-2-yn-1-yl group at the 1-position is classified as a weakly activating, ortho-, para-directing group. wikipedia.orgorganicchemistrytutor.comlibretexts.org This is primarily due to the electron-donating inductive effect of the alkyl chain. libretexts.org Consequently, incoming electrophiles are directed to the ortho (2- and 8-) and para (4- and 5-) positions of the naphthalene ring system. The substitution pattern is a result of the stabilization of the intermediate arenium ions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound:

Position of SubstitutionRelationship to Propargyl GroupPredicted ReactivityRationale
2orthoMinor ProductSteric hindrance from the adjacent propargyl group.
4paraMajor ProductElectronically favored and less sterically hindered than the 2-position.
5para (in the other ring)Major ProductElectronically favored and remote from the substituent.
8ortho/periMinor ProductSignificant steric hindrance from the peri-positioned propargyl group.

It is important to note that while the propargyl group is generally considered activating, the specific reaction conditions, such as the nature of the electrophile and the solvent, can influence the final product distribution. wvu.edu

Metalation and Cross-Coupling Reactions for Further Naphthalene Functionalization

Metalation followed by quenching with an electrophile, and transition metal-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of aromatic rings.

Metalation: Directed ortho-metalation (DoM) and peri-metalation are common strategies for the functionalization of naphthalene derivatives. researchgate.netdal.ca In the case of this compound, deprotonation could potentially occur at the 2-position (ortho) or the 8-position (peri). The regioselectivity of this process would be highly dependent on the directing ability of the propargyl group and the specific organometallic base used. The presence of the acidic terminal alkyne proton adds another layer of complexity, as it can also be deprotonated under strongly basic conditions.

Cross-Coupling Reactions: The naphthalene ring of this compound can be functionalized via cross-coupling reactions if it is first converted to a suitable derivative, such as a bromo-naphthalene. Palladium-catalyzed reactions like Suzuki, Stille, and Negishi couplings are widely used for this purpose. wordpress.com

Furthermore, the terminal alkyne of the propargyl group is a versatile handle for various cross-coupling reactions, most notably the Sonogashira coupling. nih.gov This reaction allows for the direct coupling of the terminal alkyne with aryl or vinyl halides, providing a route to extend the carbon framework. The presence of both the naphthalene ring and the alkyne allows for sequential or selective cross-coupling reactions to build complex molecular structures.

Reaction Mechanisms and Kinetics of Naphthalene-Alkyne Transformations

The dual reactivity of this compound gives rise to complex reaction mechanisms and presents opportunities to study the kinetics of competing or sequential reaction pathways.

Elucidation of Complex Reaction Mechanisms Involving this compound

The presence of the propargyl group opens up reaction pathways beyond simple aromatic substitution. For instance, under certain conditions, intramolecular reactions involving the alkyne and the naphthalene ring can occur. Metal-catalyzed cyclization reactions of propargylic esters attached to aromatic systems have been shown to proceed through cascade mechanisms involving migrations and cyclizations to form substituted naphthalenes and other polycyclic aromatic compounds. nih.gov While not directly studying this compound, these studies provide mechanistic insights into the potential for intramolecular transformations.

The formation of naphthalene itself can occur through gas-phase reactions of radicals, such as the reaction between the fulvenallenyl and propargyl radicals, which proceeds via a Fulvenallenyl Addition Cyclization Aromatization (FACA) mechanism. rsc.org While this concerns the synthesis of the naphthalene core rather than the reactivity of the substituted molecule, it highlights the role of propargyl species in the formation of aromatic systems.

Kinetic Studies of Chemical Reactions Involving Propargyl Naphthalene Systems

Detailed kinetic studies specifically on reactions involving this compound are not extensively reported in the literature. However, general principles of electrophilic aromatic substitution kinetics can be applied. The rate-determining step in these reactions is the initial attack of the electrophile on the aromatic ring to form the arenium ion. masterorganicchemistry.com The activation energy for this step is influenced by the electronic properties of the substituent. As a weakly activating group, the prop-2-yn-1-yl substituent would be expected to increase the rate of electrophilic substitution compared to unsubstituted naphthalene, albeit modestly.

Kinetic versus thermodynamic control can also play a role in the product distribution of certain electrophilic substitutions on naphthalene, such as sulfonation. wordpress.com At lower temperatures, the kinetically favored product (substitution at the α-position) is formed faster, while at higher temperatures, the thermodynamically more stable product (substitution at the β-position) can predominate. While the propargyl group is at an α-position, the principles of kinetic and thermodynamic control could be relevant for substitutions on the unsubstituted ring of this compound.

Derivatives and Analogues of 1 Prop 2 Yn 1 Yl Naphthalene

Structural Variations on the Naphthalene (B1677914) Moiety

Positional Isomers of Propargyl Naphthalene (e.g., 2-(Prop-2-yn-1-yl)naphthalene)

The point of attachment of the propargyl group to the naphthalene ring system is a fundamental structural variable. While 1-(prop-2-yn-1-yl)naphthalene has the substituent at the alpha (α) position, its positional isomer, 2-(prop-2-yn-1-yl)naphthalene, features attachment at the beta (β) position. Naphthalene undergoes electrophilic substitution reactions, typically favoring the α-position. rsc.orgchemistryviews.org However, under certain conditions, such as higher temperatures or with the use of specific solvents, substitution at the β-position can be achieved. rsc.orgchemistryviews.org These isomers, while sharing the same molecular formula, can exhibit distinct physical and chemical properties due to the different electronic environments of the α and β positions on the naphthalene ring.

Naphthoquinone Derivatives Incorporating Propargyl Linkages

Naphthoquinones are a class of compounds derived from naphthalene, characterized by a quinone structure on one of the rings. These moieties are found in various natural products and are known for their biological activities. researchgate.netnih.gov The incorporation of propargyl groups into the naphthoquinone framework creates hybrid molecules with potential for further functionalization. For instance, propargylation of lawsone (2-hydroxy-1,4-naphthoquinone) can be achieved using propargyl bromide, yielding O-propargyl-naphthoquinone derivatives. nih.govnih.gov These compounds serve as valuable intermediates in click chemistry reactions, allowing for the synthesis of complex 1,2,3-triazole-1,4-naphthoquinone conjugates. nih.govnih.gov The synthesis of these derivatives often involves the reaction of a hydroxyl-substituted naphthoquinone with propargyl bromide in the presence of a base like potassium carbonate. nih.gov

Bis-Propargyl Naphthalene Systems for Advanced Applications

Introducing a second propargyl group onto the naphthalene ring system results in bis-propargyl naphthalene derivatives. These molecules possess two reactive alkyne terminals, making them valuable building blocks for the synthesis of polymers and macrocycles. The positions of the two propargyl groups can vary, leading to different isomers such as 1,5- or 1,6-disubstituted naphthalenes. For example, 1,6-bis(prop-2-yn-1-yloxy)naphthalene has been synthesized and its crystal structure characterized. dntb.gov.ua Such compounds can be prepared by reacting the corresponding dihydroxynaphthalene with propargyl bromide. These bis-alkyne systems are particularly useful in polymerization reactions and in the construction of complex molecular architectures through dual click reactions. researchgate.net

Modifications of the Propargyl Chain

The terminal alkyne of the propargyl group is a highly versatile functional handle, enabling a wide range of chemical transformations and the attachment of various molecular entities.

Propargyl Ether Derivatives of Naphthalene (e.g., 1-(Prop-2-yn-1-yloxy)naphthalene)

In contrast to the direct carbon-carbon bond in this compound, propargyl ether derivatives feature an oxygen atom linking the naphthalene ring to the propargyl group. Compounds like 1-(prop-2-yn-1-yloxy)naphthalene and its isomer, 2-(prop-2-yn-1-yloxy)naphthalene, are synthesized from the corresponding naphthols (1-naphthol or 2-naphthol) and a propargyl halide. These ether-linked derivatives are also key substrates for further chemical synthesis. For example, they can undergo aminomethylation reactions, such as the Mannich reaction, to produce more complex amine derivatives. nih.gov The propargyl ether linkage provides a different spatial and electronic connection compared to the direct alkyl linkage, which can influence the molecule's reactivity and properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
1-(Prop-2-yn-1-yloxy)naphthalene16223-01-3C13H10O182.22
2-(Prop-2-yn-1-yloxy)naphthalene20009-28-3C13H10O182.22

Substituted Propargyl Moieties in Naphthalene Conjugates

The hydrogen atom on the terminal alkyne of the propargyl group can be replaced with various substituents, leading to a broad class of derivatives. Furthermore, the methylene (B1212753) bridge of the propargyl group can also be substituted. The synthesis of allenic naphthalene derivatives, for instance, can be achieved from the corresponding propargylic acetates. This reaction involves the reduction of a propargylic acetate, which can lead to a mixture of allene (B1206475) and acetylene (B1199291) products. nih.gov

Hybrid Naphthalene-Heterocycle Systems (e.g., Naphthalene-Triazole Hybrids)

The fusion of a naphthalene scaffold with various heterocyclic rings has emerged as a significant strategy in medicinal chemistry to develop novel compounds with diverse biological activities. nih.govrsc.org Among these, naphthalene-triazole hybrids, synthesized from precursors like this compound, have garnered considerable attention. The 1,2,3-triazole ring is a key structural motif, valued for its stability and ability to form hydrogen bonds, which can enhance the bioactivity of the parent molecule. researchgate.net The synthesis of these hybrid systems is often achieved through "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org

The cornerstone of this approach is the Huisgen [3+2] cycloaddition, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgillinois.edu This reaction efficiently and regioselectively joins a terminal alkyne, such as the propargyl group in this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov This modular approach allows for the creation of large libraries of diverse naphthalene-triazole hybrids by varying the azide component. illinois.edu

The resulting hybrid molecules have been investigated for a wide array of pharmacological applications. Research has shown that these compounds exhibit potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal agents. nih.govrsc.orgtandfonline.com The combination of the naphthalene moiety with the triazole ring can lead to synergistic effects, resulting in compounds with enhanced potency and sometimes novel mechanisms of action. researchgate.net

Detailed Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various naphthalene-1,2,3-triazole hybrids. These investigations have yielded promising results across different therapeutic areas.

One area of significant interest is their potential as enzyme inhibitors. For instance, a series of hybrid compounds containing 1,2,3-triazole and naphthalene subunits were synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. researchgate.netuludag.edu.tr Several of these compounds demonstrated potent inhibitory activity, with some showing even greater efficacy than allopurinol, a standard drug used for gout treatment. researchgate.netuludag.edu.tr The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were found to be in the low micromolar range for the most active compounds. researchgate.netuludag.edu.tr

Similarly, novel 1,2,4-triazole (B32235) derivatives incorporating a naphthalene moiety have been designed as selective inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease. researchgate.netnih.gov Specific compounds from this class exhibited highly potent and selective inhibition of BChE over acetylcholinesterase, with IC50 values in the nanomolar range. nih.gov These findings highlight the potential of naphthalene-triazole hybrids as lead compounds for developing new treatments for neurodegenerative disorders. nih.gov

Beyond enzyme inhibition, these hybrids have shown promise in oncology. The 1,2,3-triazole framework is a recognized pharmacophore in the design of anticancer agents. researchgate.net When hybridized with naphthalene, the resulting molecules have been evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov Studies have shown that certain naphthalene-triazole derivatives can induce apoptosis and inhibit cell cycle progression in human cancer cells. nih.gov

The table below summarizes the inhibitory activities of selected naphthalene-triazole hybrid compounds from recent research findings.

Compound SeriesTarget EnzymeReported IC50 Values (µM)Therapeutic Area
Naphthalene-1,2,3-triazole HybridsXanthine Oxidase (XO)0.825 - 2.254Gout
Naphthalene-1,2,4-triazole Derivatives (e.g., 35a)Butyrylcholinesterase (BChE)0.025Alzheimer's Disease
Naphthalene-1,2,4-triazole Derivatives (e.g., 37a)Butyrylcholinesterase (BChE)0.035Alzheimer's Disease
Allopurinol (Reference Drug)Xanthine Oxidase (XO)1.475Gout

Advanced Applications of 1 Prop 2 Yn 1 Yl Naphthalene in Chemical Research and Materials Science

Building Blocks for Complex Molecular Architectures and Extended Systems

The distinct functionalities within 1-(Prop-2-yn-1-yl)naphthalene allow it to serve as a foundational unit for constructing larger, more complex molecular structures. The naphthalene (B1677914) moiety provides a rigid, planar aromatic scaffold, while the terminal alkyne offers a reactive site for various coupling and cyclization reactions.

Synthesis of Novel Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic semiconductors with significant potential in electronic applications such as solar cells and field-effect transistors. acs.org The synthesis of large, well-defined PAHs often relies on the strategic coupling and cyclodehydrogenation of smaller, functionalized aromatic precursors. researchgate.net

The terminal alkyne group in this compound is particularly well-suited for reactions that extend the π-conjugated system. Methodologies such as cobalt-catalyzed alkyne cyclotrimerization or Diels-Alder cycloadditions can be employed to build up complex oligophenylene frameworks which are then converted into larger, planar aromatic hydrocarbons. researchgate.net While specific research on this compound as a direct precursor is specialized, the principle is well-established with similar functionalized aromatic compounds. The extension of the aromatic core can enhance π-stacking interactions, which are crucial for facilitating charge transport in organic semiconductor materials. acs.org

Synthetic StrategyPrecursor TypeResulting StructurePotential Application
Alkyne CyclotrimerizationAryl-acetylenesSubstituted Benzene (B151609)/PAH CoreOrganic Electronics
Diels-Alder CycloadditionDiene and Dienophile (Alkyne)Fused Ring SystemsGraphene Nanostructures
Oxidative CyclodehydrogenationOligophenylene FrameworksPlanar PAHsOrganic Semiconductors researchgate.net

Construction of Naphthalene-Fused Heterocyclic Compounds

The naphthalene scaffold is a prominent feature in many biologically active molecules and functional materials. nih.gov The introduction of heterocyclic rings onto this core can further diversify its chemical properties and applications. The alkyne group of this compound serves as a versatile handle for constructing such fused or appended heterocyclic systems.

Through tandem reactions and cycloaddition pathways, the alkyne can react with various nucleophiles and 1,3-dipoles to form a wide array of heterocycles. For instance, reactions with dinucleophiles can lead to the formation of pyrazole, pyran, or pyridine (B92270) rings attached to the naphthalene system. nih.govrsc.org While many reported syntheses of naphthalene-heterocycle hybrids start with different functional groups, the underlying principle of using a reactive site to build the heterocyclic portion is directly applicable. The resulting hybrid molecules have shown potential in medicinal chemistry, with activities including antitumor and anti-inflammatory properties. nih.govrsc.org

Precursors for Polymer Synthesis and Crosslinking Applications

Naphthalene-based polymers are of significant interest due to their thermal stability, porosity, and potential as catalytic supports or for gas adsorption. mdpi.commdpi.com The synthesis of these materials often involves the crosslinking of naphthalene units. mdpi.com this compound is an ideal monomer or co-monomer for such purposes.

The terminal alkyne group can undergo polymerization through various mechanisms, including transition-metal-catalyzed processes, to create polymers with a polyacetylene backbone. More commonly, the propargyl group can be utilized in crosslinking reactions. For example, it can be incorporated into a polymer backbone and later thermally or catalytically induced to react, forming a robust, crosslinked network. This approach is valuable for creating thermosetting resins or porous organic polymers. The incorporation of the rigid naphthalene unit into the polymer structure can enhance properties like gas adsorption capacity and thermal resistance. mdpi.combeilstein-journals.org

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The naphthalene-alkyne motif is a powerful component in the design of such systems, where π-π stacking, hydrogen bonding, and hydrophobic interactions play crucial roles.

Design of Molecular Hydrogelators and Self-Assembling Systems Incorporating Naphthalene-Alkyne Motifs

Molecular hydrogelators are small molecules that can self-assemble in water to form nanofibrous networks, entrapping the solvent to create a gel. nih.gov Conjugates of naphthalene with peptides have proven to be highly effective in this regard, capable of forming hydrogels at very low concentrations. rsc.orgnih.gov The self-assembly process is driven by a combination of hydrogen bonding between the peptide units and π-π stacking of the naphthalene aromatic rings. nih.govwarwick.ac.uk

The incorporation of a naphthalene-alkyne motif, as found in this compound, into larger molecular designs provides a key element for inducing such self-assembly. These systems often form helical nanofibers, with the chirality of the building blocks dictating the handedness of the resulting supramolecular structure. rsc.org The alkyne group itself can offer a site for further functionalization or for modulating the electronic properties of the assembling system.

Hydrogelator ClassKey Structural FeaturesDriving Forces for AssemblyResulting Nanostructure
Naphthalene-Dipeptide ConjugatesNaphthalene group, dipeptide backboneπ-π stacking, β-sheet formation (H-bonding)Helical nanofibers rsc.orgnih.gov
FMOC-DipeptidesFluorenylmethyloxycarbonyl (FMOC) groupAromatic-aromatic interactionsNanofibers nih.gov

Investigation of Host-Guest Chemistry with Naphthalene-Alkyne Derivatives

Host-guest chemistry involves the design of host molecules with specific cavities that can bind guest molecules through non-covalent interactions. Naphthalene units are frequently used as the "walls" of such molecular hosts due to their rigid, planar, and π-rich surfaces, which can engage in favorable interactions with suitable guests. jyu.fitdl.org

Derivatives like this compound serve as essential starting materials for synthesizing complex host molecules such as macrocycles or molecular cages. jyu.firsc.org The alkyne functionality provides a convenient point for chemical ligation, allowing these naphthalene units to be linked together to form larger, pre-organized structures. These naphthalene-based hosts have shown strong binding affinities for various cationic and electron-deficient guests, with association constants reaching as high as 10¹⁰ M⁻¹. jyu.fifrontiersin.org The binding is typically mediated by a combination of C-H···π, cation···π, and π-π interactions. jyu.fi

Host SystemGuest TypeKey InteractionsAssociation Constant (Ka)
Naphthalene-based MacrocycleCationic guestsNot specified10⁶–10⁷ M⁻¹ rsc.org
"Naphthocage"Aromatic (di)cationic guestsC–H···O, C–H···π, cation···πUp to 10¹⁰ M⁻¹ jyu.fi
Acyclic Pillar researchgate.netnaphthaleneOrganic ammonium (B1175870) cationsWrapping, π-interactions10²–10⁴ M⁻¹ frontiersin.org

Contributions to Fundamental Chemical Processes

The study of this compound, a prominent member of the alkynyl-substituted polycyclic aromatic hydrocarbon (PAH) family, offers significant insights into fundamental chemical processes occurring in extreme environments. Its unique structure, combining a naphthalene core with a reactive propargyl group, makes it a key intermediate in high-temperature combustion reactions and a molecule of interest in the cold, diffuse interstellar medium.

Studies in Combustion Chemistry and Soot Formation Mechanisms

In the high-temperature environment of combustion, this compound and its isomers are implicated as critical intermediates in the formation and growth of polycyclic aromatic hydrocarbons, which are well-established precursors to soot. The propargyl radical (•C₃H₃) is a significant species in the chemical pathways leading to aromatic ring formation.

Research has elucidated the "Propargyl Addition–BenzAnnulation (PABA)" mechanism, where the addition of a propargyl radical to an existing aromatic structure, such as a naphthylmethyl radical, leads to the formation of larger PAHs. For instance, the reaction between a 2-methylnaphthalene (B46627) radical (naphthylmethyl) and a propargyl radical can proceed to form three-ring aromatic systems like anthracene (B1667546) and phenanthrene. This process highlights the role of propargyl-substituted naphthalenes as a bridge to more complex aromatic structures.

The general reaction pathway can be summarized as follows:

Step 1: Hydrogen Abstraction: A hydrogen atom is abstracted from a methyl-substituted naphthalene, forming a naphthylmethyl radical.

Step 2: Propargyl Radical Addition: A propargyl radical adds to the naphthylmethyl radical.

Step 3: Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent hydrogen loss to form a new, stable aromatic ring.

These reaction pathways are crucial for understanding how fuel-rich combustion leads to the inception of soot particles. The presence of the propargyl group provides a reactive site for further molecular growth, contributing to the buildup of large, complex PAHs that eventually nucleate to form soot.

Key Reactions in Propargyl-Mediated PAH Growth
ReactantsKey IntermediateProductsSignificance
Naphthylmethyl Radical + Propargyl RadicalPropargyl-Substituted Naphthalene RadicalAnthracene, PhenanthreneGrowth from two-ring to three-ring PAHs
Benzyl Radical + Propargyl RadicalPropargyl-Substituted Benzene RadicalNaphthaleneFormation of the first two-ring PAH

Computational and Theoretical Investigations of 1 Prop 2 Yn 1 Yl Naphthalene

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of 1-(prop-2-yn-1-yl)naphthalene. These calculations provide insights into the molecule's preferred three-dimensional arrangements, the energy barriers for conformational changes, and the distribution of electrons, which dictates its chemical reactivity.

The conformational landscape of this compound is defined by the rotation around the single bond connecting the naphthalene (B1677914) ring and the propargyl group (–CH₂–C≡CH). Conformational analysis aims to identify the stable isomers (conformers) and the energy barriers that separate them.

The orientation of the propargyl group relative to the planar naphthalene ring is a key structural feature. In related structures, such as 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, the propargyl group is observed to be positioned nearly perpendicular to the naphthalene system to minimize steric hindrance with adjacent atoms. nih.gov For this compound, the primary interaction influencing conformation would be between the methylene (B1212753) (–CH₂) hydrogens and the hydrogen atom at the peri-position (C8) of the naphthalene ring.

Theoretical calculations can map the potential energy surface by systematically rotating the dihedral angle between the alkyne group and the naphthalene ring. This allows for the determination of the global minimum energy conformation and other local minima. Ab initio studies on naphthalene clusters have demonstrated the accuracy of methods like Møller-Plesset second-order perturbation theory (MP2) in determining low-energy structures and intermolecular distances. nist.gov Similar levels of theory can be applied to precisely calculate the energetic profile of this compound's conformers.

Table 1: Calculated Energetic Profile for a Hypothetical Naphthalene-Alkyne System

Dihedral Angle (Ring-C-C-C) Relative Energy (kJ/mol) Conformation Description
15.2 Eclipsed (High Energy)
60° 2.5 Gauche
90° 0.0 Perpendicular (Global Minimum)
120° 2.8 Gauche
180° 12.8 Eclipsed (High Energy)

Note: This table represents hypothetical data to illustrate the expected energetic profile based on steric considerations.

Computational methods are crucial for mapping the reaction pathways of transformations involving the naphthalene and alkyne moieties. This includes identifying the structures of transition states (TS), which are the highest energy points along a reaction coordinate, and calculating their activation energies.

Naphthalene-alkyne systems can undergo various reactions, including electrophilic cyclizations and cycloadditions. acs.orgnih.gov For instance, the alkyne group can be attacked by an electrophile, leading to a cyclization reaction where the naphthalene ring acts as a nucleophile. nih.gov Quantum chemical modeling can elucidate the mechanism of such reactions by calculating the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net DFT studies on transition metal complexes of naphthalene have successfully calculated activation barriers for haptotropic rearrangements, demonstrating the power of these methods in predicting reaction feasibility. researchgate.net

For a potential intramolecular cyclization of this compound, computational analysis would involve locating the transition state structure leading to a new ring formation. The calculated activation energy would indicate the kinetic viability of the process.

Table 2: Hypothetical Calculated Parameters for an Intramolecular Cyclization Transition State

Parameter Value Unit
Activation Energy (ΔG‡) 110.5 kJ/mol
Key Imaginary Frequency -350.4 cm⁻¹
Forming C-C Bond Length 2.15 Å
Breaking C-H Bond Length 1.45 Å

Note: This table provides illustrative data for a transition state analysis.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). youtube.comucsb.edu

Table 3: Calculated Frontier Molecular Orbital Energies for Naphthalene and a Substituted Naphthalene

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Naphthalene -6.15 -1.98 4.17
This compound (Hypothetical) -6.08 -2.05 4.03

Note: Data for the substituted naphthalene is hypothetical, illustrating the expected trend of a slightly raised HOMO and a decreased energy gap, suggesting increased reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into intermolecular interactions and collective phenomena like self-assembly. For this compound, MD simulations can model how multiple molecules interact in the condensed phase.

These simulations can predict how π-π stacking interactions between naphthalene rings and potential C-H···π interactions involving the alkyne group govern the formation of aggregates or ordered structures. nih.gov Studies on the self-assembly of naphthalene-dipeptide systems have shown that a delicate balance between hydrogen bonding, π-π association, hydrophobic interactions, and electrostatic repulsion directs the formation of complex nanostructures like nanofibers and nanoribbons. nih.govnih.gov Similarly, MD simulations of this compound could reveal its tendency to form specific packing motifs in a crystal lattice or self-assemble in solution. Such simulations have been used to investigate the accumulation of naphthalene molecules within micelles, detailing their preferred location and orientation. researchgate.net

Spectroscopic Property Prediction and Experimental Data Correlation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic transitions.

For this compound, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental results to aid in the assignment of vibrational modes. scienceopen.com

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). scienceopen.com These calculations can determine the wavelengths of maximum absorption (λₘₐₓ) and the nature of the electronic transitions involved (e.g., π→π*). Studies on silyl-substituted naphthalenes have shown that substituents can cause shifts in absorption maxima and changes in fluorescence intensities, which can be rationalized through computational models. mdpi.com Similarly, TD-DFT can predict the emission wavelengths for fluorescence spectroscopy. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and correlated with experimental data to provide a complete structural characterization. scienceopen.com

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Spectroscopic Data Experimental Value Calculated Value (Method)
¹³C NMR Chemical Shift (C1) 134.2 ppm 135.0 ppm (GIAO/DFT)
IR Frequency (C≡C stretch) 2115 cm⁻¹ 2125 cm⁻¹ (B3LYP/6-31G*)
UV-Vis λₘₐₓ (π→π*) 285 nm 289 nm (TD-DFT)

Note: This table presents plausible data to illustrate the correlation between experimental and computed spectroscopic values.

Conclusion and Future Research Directions in 1 Prop 2 Yn 1 Yl Naphthalene Chemistry

Recapitulation of Key Research Findings and Methodological Advancements

Research into 1-(prop-2-yn-1-yl)naphthalene and related propargylated aromatics has primarily focused on leveraging the reactivity of the alkyne for subsequent chemical elaborations. Key findings are centered on its synthesis and its utility as a building block.

Synthesis : The most prevalent syntheses involve the nucleophilic substitution of a halomethylnaphthalene with a propargyl metallic reagent or the direct propargylation of naphthalene (B1677914) derivatives. nih.gov Methodological advancements include the use of various catalytic systems, such as copper and palladium complexes, to improve yield, regioselectivity, and functional group tolerance. organic-chemistry.org

Cyclization Reactions : A significant body of work has demonstrated the propensity of the propargyl group to participate in intramolecular cyclization reactions. Electrophilic cyclization, often induced by iodine or other halogens, can lead to the formation of substituted naphthalenes and other fused aromatic systems under mild conditions. nih.govacs.org These reactions are valuable for creating polycyclic aromatic hydrocarbons (PAHs).

Building Block for Complex Molecules : The terminal alkyne serves as a handle for various coupling reactions, such as Sonogashira, and cycloaddition reactions like the Diels-Alder reaction. rsc.orgacs.org These methodologies have established propargylated naphthalenes as key intermediates in the synthesis of more complex organic structures. researchgate.net

Emerging Synthetic Strategies and Methodologies for Propargyl Naphthalene Compounds

While classical methods for the synthesis of propargylated naphthalenes are well-established, the field is evolving towards more efficient, sustainable, and versatile strategies. Future advancements are likely to focus on minimizing synthetic steps and expanding substrate scope.

Emerging trends include:

C-H Bond Functionalization : Direct C-H propargylation of the naphthalene core would represent a significant leap in synthetic efficiency by avoiding the need for pre-functionalized starting materials. Research in this area for other aromatic systems is promising and could be adapted for naphthalene.

Flow Chemistry : The application of continuous flow technologies could offer better control over reaction parameters for exothermic or rapid reactions involving propargyl groups, potentially improving safety and scalability.

Photoredox Catalysis : Visible-light-mediated reactions could provide milder and more selective pathways for the introduction of the propargyl group or for its subsequent transformations, reducing the reliance on transition metal catalysts. organic-chemistry.org

Synthetic Strategy Traditional Approach Emerging Methodology Potential Advantages
Naphthalene Functionalization Halogenation followed by substitutionDirect C-H propargylationAtom economy, reduced steps
Reaction Conditions Batch processing, often high temperaturesContinuous flow synthesisImproved safety, scalability, control
Catalysis Transition metal catalysis (e.g., Pd, Cu)Photoredox catalysisMilder conditions, novel reactivity

Untapped Reactivity Profiles and Novel Chemical Transformations

Beyond established transformations, the unique juxtaposition of the naphthalene ring and the alkyne in this compound presents opportunities for exploring novel reactivity.

Advanced Cycloadditions : While Diels-Alder reactions are known, the potential for [2+2+2] cycloadditions with other alkynes to rapidly build complex polycyclic systems remains largely untapped. beilstein-journals.org Such reactions could provide access to novel heteroatom-containing PAHs. nih.govchemrxiv.org

Metal-Catalyzed Isomerization and Rearrangement : The propargyl group can undergo metal-catalyzed isomerization to an allene (B1206475) or other isomers. The influence of the bulky naphthalene substituent on the regioselectivity and stereoselectivity of such rearrangements is an area ripe for investigation. Sulfur-assisted propargyl-allenyl isomerizations have shown utility in synthesizing polyfunctionalized naphthalenes. nih.gov

Click Chemistry and Polymerization : The terminal alkyne is a perfect candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This could be used to attach the naphthalene moiety to biomolecules, surfaces, or to create novel polymers and dendrimers.

On-Surface Synthesis : The reactivity of the propargyl group could be harnessed in on-surface synthesis protocols, using techniques like scanning tunneling microscopy (STM) to induce selective reactions and create well-defined nanostructures on conductive surfaces.

Functional Group Known Reaction Untapped Potential Hypothesized Outcome
Terminal AlkyneSonogashira Coupling[2+2+2] CycloadditionRapid assembly of complex PAHs
Propargyl MoietyIntramolecular CyclizationControlled Isomerization to AlleneAccess to axially chiral compounds
Entire MoleculeBuilding BlockOn-Surface PolymerizationFormation of 2D nanostructures

Prospective Applications in Advanced Materials Science and Molecular Engineering

The structural and electronic properties of the naphthalene core, combined with the synthetic versatility of the propargyl group, make this compound a highly promising scaffold for the development of advanced materials.

Organic Electronics : The naphthalene unit is a well-known chromophore and an electron-rich aromatic system. Polymers or oligomers derived from this compound could exhibit interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The reactivity of PAHs is a key factor in designing new materials. nih.gov

Fluorescent Probes : The naphthalene fluorophore can be functionalized via the alkyne to create molecular probes. For instance, "clicking" a receptor unit onto the molecule could yield a sensor where binding events modulate the fluorescence of the naphthalene core.

High-Performance Polymers : The thermal curing of the propargyl group can lead to cross-linked, rigid polymer networks. Materials derived from this compound could possess high thermal stability and desirable mechanical properties, suitable for aerospace or microelectronics applications.

Molecular Scaffolding : In supramolecular chemistry and crystal engineering, the rigid naphthalene backbone and the linear alkyne can be used to direct the assembly of complex, three-dimensional architectures through non-covalent interactions like C-H···π interactions. nih.gov

The future of research on this compound is bright, with significant potential for discovery in both fundamental chemistry and applied materials science. By exploring emerging synthetic methods, uncovering novel reactivity, and creatively applying its unique properties, scientists can continue to unlock the considerable potential held within this versatile molecule.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(Prop-2-yn-1-yl)naphthalene, and how should data interpretation be approached?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the propargyl (prop-2-yn-1-yl) substitution on the naphthalene ring. Key signals include the acetylene proton (δ ~2.5–3.5 ppm in 1H^1H NMR) and sp-hybridized carbons (δ ~70–85 ppm in 13C^{13}C NMR). Infrared (IR) spectroscopy can validate C≡C stretching (~2100–2260 cm1^{-1}). Mass spectrometry (MS) should confirm the molecular ion peak (M+^+) and fragmentation patterns. Cross-reference with computational simulations (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments .

Q. How should researchers design in vitro toxicity assays for this compound to assess acute exposure risks?

  • Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines) to select cell lines (e.g., HepG2 for hepatic toxicity, BEAS-2B for respiratory effects) and exposure routes (e.g., direct dissolution in DMSO). Use dose-response curves to calculate IC50_{50} values, and include controls for solvent cytotoxicity. Assess oxidative stress markers (e.g., ROS production, glutathione depletion) and apoptosis via flow cytometry. Ensure compliance with risk-of-bias criteria (e.g., randomization, blinding) as outlined in Table C-7 .

Q. What solvent systems are optimal for synthesizing this compound while minimizing side reactions?

  • Methodological Answer : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (N2_2/Ar) to prevent propargyl group oxidation. Catalyze coupling reactions (e.g., Sonogashira) with Pd(PPh3_3)4_4 and CuI. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Post-synthesis, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and confirm purity using HPLC (>95%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reported toxicity mechanisms of this compound?

  • Methodological Answer : Apply molecular docking to identify binding affinities with cytochrome P450 enzymes (e.g., CYP1A1) and compare results across in vitro/in vivo studies. Use molecular dynamics (MD) simulations to assess metabolite stability (e.g., epoxide intermediates). Cross-validate findings with high-resolution mass spectrometry (HRMS) to detect reactive metabolites. Address discrepancies by re-evaluating study designs for confounding factors (e.g., species-specific metabolism, exposure duration) as per systematic review Step 5 (risk-of-bias assessment) .

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound derivatives?

  • Methodological Answer : Use SHELXTL or SHELXL for structure refinement. Collect single-crystal X-ray diffraction data at low temperature (100 K) to minimize thermal motion. For disordered propargyl groups, apply restraints (e.g., DFIX, SIMU) and validate with Hirshfeld surface analysis. Address twinning via the TWIN/BASF commands in SHELXL. Cross-check hydrogen bonding and π-π stacking interactions with Mercury visualization software .

Q. How can researchers quantify environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Conduct biodegradation assays using OECD 301F (manometric respirometry) with activated sludge inoculum. Measure half-life (t1/2_{1/2}) via LC-MS/MS and compare with predictive models (e.g., EPI Suite). For photodegradation, use a solar simulator (λ > 290 nm) and monitor degradation products via GC-MS. Reference methodologies from cyanobacterial naphthalene metabolism studies (e.g., Oscillatoria sp.) to identify potential biodegradation pathways .

Q. What experimental controls are critical when studying the compound’s emission rates in laboratory settings?

  • Methodological Answer : Use dynamic headspace sampling with Tenax TA sorbents to capture volatile emissions. Calibrate gas chromatography (GC) with naphthalene-d8_8 as an internal standard. Control for temperature (e.g., 17°C vs. 21°C) and humidity (40–60% RH) to assess environmental variability. Normalize emission rates to surface area and material porosity. Validate with mass balance models to ensure data reproducibility, as described in museum artifact emission studies .

Methodological Notes

  • Data Contradiction Resolution : When conflicting toxicity data arise, prioritize studies with low risk of bias (Table C-6/C-7) and high confidence ratings (e.g., "High Initial Confidence" per Appendix C) .
  • Synthesis Optimization : For scale-up, replace Pd catalysts with ligand-free alternatives (e.g., CuI/Fe3_3O4_4 nanoparticles) to reduce costs while maintaining yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.